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For Researchers, Scientists, and Drug Development Professionals

Flonoltinib maleate, a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-

like tyrosine kinase 3 (FLT3), is under investigation as a therapeutic agent for myeloproliferative

neoplasms (MPNs), including myelofibrosis.[1][2] A critical aspect of its drug development

profile is its oral bioavailability, which dictates its potential as an orally administered therapy.

This technical guide provides a comprehensive overview of the available preclinical and clinical

data on the oral bioavailability of Flonoltinib maleate, details the experimental methodologies

employed in its assessment, and visualizes key related pathways and processes.

Preclinical Pharmacokinetics and Oral
Bioavailability
Preclinical studies in animal models have been instrumental in characterizing the

pharmacokinetic profile of Flonoltinib maleate and establishing its potential for oral

administration.

Quantitative Pharmacokinetic Data
While comprehensive public data is limited, key studies have revealed promising oral

bioavailability. One preclinical study reported that the oral bioavailability of Flonoltinib maleate
was nearly 60% in both rats and dogs. For its precursor compound, referred to as "18e," an

excellent oral bioavailability of 58% with a suitable half-life of 4.1 hours was reported.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13838645?utm_src=pdf-interest
https://www.benchchem.com/product/b13838645?utm_src=pdf-body
https://www.researchgate.net/publication/386484580_First-in-Human_Phase_IIIa_Safety_and_Efficacy_of_Flonoltinib_Maleate_a_New_Generation_of_JAK2FLT3_Inhibitor_in_Myelofibrosis
https://ashpublications.org/blood/article/144/Supplement%201/486/530690/First-in-Human-Phase-I-IIa-Safety-and-Efficacy-of
https://www.benchchem.com/product/b13838645?utm_src=pdf-body
https://www.benchchem.com/product/b13838645?utm_src=pdf-body
https://www.benchchem.com/product/b13838645?utm_src=pdf-body
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://www.researchgate.net/publication/336928595_Discovery_of_Potent_and_Orally_Effective_Dual_JAK2FLT3_Inhibitors_for_the_Treatment_of_Acute_Myelogenous_Leukemia_and_Myeloproliferative_Neoplasms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13838645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Preclinical Oral Bioavailability of Flonoltinib Maleate and its Precursor

Compound Species
Oral Bioavailability
(F%)

Half-life (t½)

Flonoltinib Maleate Rat, Dog ~60% Not Reported

Precursor "18e"
Not Specified

(presumed Rat)
58% 4.1 hours

Note: Detailed quantitative data for Cmax, Tmax, and AUC for Flonoltinib maleate in these

preclinical studies are not publicly available at the time of this guide's compilation.

Experimental Protocols
Pharmacokinetic Study in Mice

A pivotal preclinical study assessed the pharmacokinetics of Flonoltinib maleate in a murine

model.

Animal Model: Ba/F3-EPOR-JAK2V617F disease model mice.

Dosing: A single oral dose of 30 mg/kg of Flonoltinib maleate was administered by oral

gavage.

Sample Collection: Mice were sacrificed at various time points over 24 hours post-

administration to collect plasma and tissue samples.

Analytical Method: The concentration of Flonoltinib maleate in the collected samples was

quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method for Plasma Concentration Determination in Rats and Dogs

A specific and sensitive ultra-high-performance liquid chromatography-tandem mass

spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of

Flonoltinib maleate in rat and dog plasma.[5][6]
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Instrumentation: An ultra-high-performance liquid chromatography system coupled with a

tandem mass spectrometer.

Chromatographic Separation: A BEH C18 column (2.1 × 50 mm, 1.7 μm particle size) was

used. The mobile phase consisted of a gradient of 0.1% formic acid and 2 mM ammonium

acetate in water and acetonitrile.

Detection: Mass spectrometry was performed using multiple reaction monitoring (MRM) in

positive electrospray ionization mode.

Linearity: The method demonstrated good linearity over a concentration range of 0.5 to 500

ng/mL in both rat and dog plasma.

Clinical Pharmacokinetics
Flonoltinib maleate is currently being evaluated in human clinical trials, where its

pharmacokinetic profile is a key area of investigation.

Clinical Study Design (NCT05153343)
A first-in-human Phase I/IIa clinical trial is assessing the safety, tolerability, and efficacy of

Flonoltinib maleate in patients with myelofibrosis.[1][2][7] Pharmacokinetics are a primary

endpoint of this study.

Study Design: Dose-escalation and dose-expansion phases.

Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.

Dosing Regimen: Oral administration of Flonoltinib maleate tablets in escalating doses,

ranging from 25 mg to 325 mg, once daily.

Pharmacokinetic Assessment: The pharmacokinetic behavior of Flonoltinib maleate is

being evaluated at various dose levels.

Table 2: Dose Escalation Cohorts in the Phase I/IIa Clinical Trial (NCT05153343)
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Cohort Oral Dose of Flonoltinib Maleate

1 25 mg

2 50 mg

3 100 mg

4 150 mg

5 225 mg

6 325 mg

Note: As of the publication of this guide, detailed quantitative pharmacokinetic data (Cmax,

Tmax, AUC, half-life, and oral bioavailability) from this clinical trial have not been publicly

released.

Visualizing Key Pathways and Processes
JAK2/FLT3 Signaling Pathway
Flonoltinib maleate exerts its therapeutic effect by inhibiting the JAK2 and FLT3 signaling

pathways, which are often dysregulated in myeloproliferative neoplasms.
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Caption: Flonoltinib maleate inhibits the JAK2/STAT and FLT3 signaling pathways.

General Experimental Workflow for Preclinical Oral
Bioavailability Assessment
The determination of oral bioavailability in preclinical settings follows a structured workflow,

from drug administration to data analysis.
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Caption: Workflow for determining preclinical oral bioavailability.
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Conclusion
The available data indicates that Flonoltinib maleate possesses favorable oral bioavailability

in preclinical species, supporting its development as an orally administered drug. The ongoing

Phase I/IIa clinical trial will provide crucial insights into its pharmacokinetic profile in humans,

which will be essential for defining the optimal dosing strategy for patients with myelofibrosis

and other related conditions. Further publication of the detailed pharmacokinetic parameters

from both preclinical and clinical studies will allow for a more complete understanding of the

oral bioavailability of this promising new therapeutic agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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